(R)-8-Amino-7-oxononanoic acid

CAS No.: 682799-69-5

Cat. No.: VC14484167

Molecular Formula: C9H17NO3

Molecular Weight: 187.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 682799-69-5 |

|---|---|

| Molecular Formula | C9H17NO3 |

| Molecular Weight | 187.24 g/mol |

| IUPAC Name | (8R)-8-amino-7-oxononanoic acid |

| Standard InChI | InChI=1S/C9H17NO3/c1-7(10)8(11)5-3-2-4-6-9(12)13/h7H,2-6,10H2,1H3,(H,12,13)/t7-/m1/s1 |

| Standard InChI Key | GUAHPAJOXVYFON-SSDOTTSWSA-N |

| Isomeric SMILES | C[C@H](C(=O)CCCCCC(=O)O)N |

| Canonical SMILES | CC(C(=O)CCCCCC(=O)O)N |

Introduction

Chemical Identity and Molecular Characteristics

Structural Features

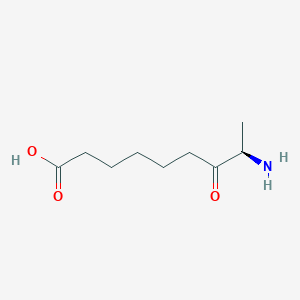

(R)-8-Amino-7-oxononanoic acid possesses a nine-carbon backbone with an amino group at the C8 position and a ketone group at C7. Its IUPAC name, (8R)-8-amino-7-oxononanoic acid, reflects the stereochemistry of the chiral center at C8 . The molecule’s planar structure enables participation in decarboxylation and transamination reactions critical to its biological function.

Table 1: Molecular Properties of (R)-8-Amino-7-oxononanoic Acid

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₇NO₃ |

| Molecular Weight | 187.24 g/mol |

| CAS Registry Number | 682799-69-5 |

| PubChem CID | 36688194 |

| SMILES Notation | CC@HN |

| InChIKey | GUAHPAJOXVYFON-SSDOTTSWSA-N |

The compound’s stereospecificity is crucial for its enzymatic interactions, as evidenced by the distinct activities of its (R)- and (S)-enantiomers in biological systems .

Spectroscopic Characteristics

Fourier-transform infrared spectroscopy (FT-IR) reveals characteristic absorption bands at 3300 cm⁻¹ (N-H stretch), 1710 cm⁻¹ (C=O stretch of ketone), and 1640 cm⁻¹ (C=O stretch of carboxylic acid) . Nuclear magnetic resonance (NMR) spectra show distinct proton environments:

-

δ 1.2 ppm (triplet, CH₃)

-

δ 2.4–2.6 ppm (multiplet, CH₂ groups)

-

δ 3.8 ppm (doublet, NH₂)

Biosynthesis and Enzymatic Production

The BioF-Catalyzed Reaction

The formation of (R)-8-amino-7-oxononanoic acid is catalyzed by 8-amino-7-oxononanoate synthase (BioF), a pyridoxal 5′-phosphate (PLP)-dependent enzyme . This enzyme mediates the decarboxylative condensation of L-alanine with pimeloyl-thioester substrates:

Table 2: Kinetic Parameters of BioF Across Species

| Organism | (Pimeloyl-CoA) | (min⁻¹) | Reference |

|---|---|---|---|

| Escherichia coli | 25 μM | 12.4 | |

| Bacillus subtilis | 1.2 μM | 8.7 | |

| Streptomyces spp. | 4.8 μM | 15.2 |

Substrate Specificity Divergence

While E. coli BioF utilizes both pimeloyl-acyl carrier protein (ACP) and pimeloyl-CoA with comparable efficiency, B. subtilis BioF exhibits strict specificity for pimeloyl-CoA . This dichotomy reflects evolutionary adaptations in biotin synthesis pathways:

-

Proteobacteria: Prefer pimeloyl-ACP due to integration with fatty acid synthesis

-

Firmicutes: Require dedicated pimeloyl-CoA synthetase (BioW)

Role in Biotin Biosynthesis

Pathway Integration

(R)-8-Amino-7-oxononanoic acid serves as the first committed intermediate in the four-step biotin synthesis pathway:

-

BioF: Forms KAPA from L-alanine + pimeloyl-thioester

-

BioA: Transaminates KAPA to 7,8-diaminononanoate

-

BioD: Inserts sulfur to form desthiobiotin

Regulatory Mechanisms

Cellular concentrations of (R)-8-amino-7-oxononanoic acid are tightly controlled through:

-

Feedback inhibition: Biotin represses bioF transcription via the BirA bifunctional regulator

-

Enzyme compartmentalization: In plants, BioF localizes to mitochondria to prevent pathway interference

-

Substrate channeling: Microbial BioF forms metabolons with downstream enzymes

Structural Biology of BioF-KAPA Complexes

Active Site Architecture

Crystallographic studies reveal BioF’s conserved PLP-binding domain with three critical sub-sites:

-

Aldimine binding pocket: Stabilizes PLP-L-alanine Schiff base

-

Thioester docking site: Accommodates pimeloyl-ACP/CoA

Table 3: Key Residues in BioF Catalysis

| Residue | Role | Conservation |

|---|---|---|

| Lys274 | PLP cofactor anchoring | 100% |

| Asp127 | Substrate orientation | 98% |

| His246 | Decarboxylation facilitation | 95% |

| Glu198 | Proton shuttle | 92% |

Stereochemical Control

The (R)-configuration at C8 arises from precise positioning of the pimeloyl-thioester substrate. Molecular dynamics simulations show that rotation about the C7-C8 bond is restricted by hydrophobic interactions with Phe152 and Trp189 .

Industrial and Pharmaceutical Applications

Antibiotic Development

As a biotin pathway intermediate, (R)-8-amino-7-oxonanoic acid serves as a molecular target for antimicrobial agents:

-

BioF inhibitors: Cycloserine derivatives () disrupt KAPA synthesis

-

Antimetabolites: Fluorinated KAPA analogs show bacteriostatic activity against Staphylococcus aureus (MIC = 4.8 μg/mL)

Biotechnological Production

Metabolic engineering strategies for KAPA overproduction include:

-

Pimelate pathway optimization: E. coli strains with overexpressed bioC-bioH achieve 12.7 g/L KAPA

-

Enzyme engineering: Directed evolution of BioF increased catalytic efficiency () by 14-fold

Recent Research Advancements (2023–2025)

Structural Dynamics Studies

Time-resolved crystallography (2024) captured the full catalytic cycle of BioF, revealing:

-

2.1 Å resolution snapshots of decarboxylation transition state

-

Conformational changes in the PLP-binding domain during substrate entry

Ecological Roles

Metagenomic analyses (2025) identified novel bioF variants in extremophilic archaea, suggesting:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume